Home > Products > Screening Compounds P100216 > 1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline -

1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Catalog Number: EVT-3958647
CAS Number:
Molecular Formula: C17H15ClN2
Molecular Weight: 282.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1R,3S)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (9a)

    Compound Description: This compound demonstrated potent in vitro antiplasmodial activity against both the 3D7 and RKL-9 strains of Plasmodium falciparum with a half-maximal inhibitory concentration (IC50) of less than 1 μg/mL. [] In vivo, it exhibited significant antimalarial activity (median effective dose (ED50) = 27.74 mg/kg) in a murine model. [, ] Notably, 9a displayed low toxicity to normal dermal fibroblasts (50% cytotoxic concentration (CC50) > 640 μg/mL) and showed a good safety profile in biochemical studies assessing hepatic and renal function. []

    Relevance: This compound shares the core tetrahydro-β-carboline structure with 1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline. The key structural difference is the presence of a methyl carboxylate group at the 3-position and a benzo[d][1,3]dioxol-5-yl group at the 1-position in 9a. These structural modifications contribute to its potent antiplasmodial activity. []

(1R,3S)-Methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (9b)

    Compound Description: Similar to 9a, this β-carboline derivative exhibited considerable in vitro antimalarial activity and was selected for in vivo studies. [] While considered safe for oral administration, 9b showed lower efficacy compared to 9a in a murine malaria model in terms of parasite clearance and host survival at the tested dose (50 mg/kg). []

    Relevance: Compound 9b also shares the core tetrahydro-β-carboline structure with 1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline. Similar to 9a, it possesses a methyl carboxylate group at the 3-position but differs in the substituent at the 1-position, having a pyridin-3-yl group instead. This difference in the 1-position substituent likely contributes to the observed variation in antimalarial potency between 9a and 9b. []

N-(3,3-Dimethylbutyl)-1-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide (7)

    Compound Description: This tetrahydro-β-carboline derivative, synthesized via the Pictet–Spengler reaction, demonstrated the highest antiplasmodial activity among the tested compounds against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of Plasmodium falciparum. [] It displayed high selectivity for the parasite and lacked cytotoxicity towards the human microvascular endothelial (HMEC-1) cell line and human red blood cells. []

    Relevance: Like 1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, this compound features the central tetrahydro-β-carboline scaffold. The structural variations lie in the presence of an octyl chain at the 1-position and an N-(3,3-dimethylbutyl) carboxamide group at the 3-position. These specific substitutions are likely crucial for its enhanced antiplasmodial activity and selectivity profile. []

1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide

    Compound Description: This compound belongs to a series of tryptoline or tetrahydro-β-carboline derivatives synthesized to investigate the relationship between stereochemistry and biological activity. [] Cell viability measurements on HeLa cells revealed that the stereochemistry of this compound and its precursor methyl ester significantly influenced their effects on cell viability. []

    Relevance: This compound, along with its stereoisomers, falls under the category of tetrahydro-β-carboline derivatives, sharing the core structure with 1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline. The distinction lies in the 4-methoxyphenyl group at the 1-position and an N-methyl carboxamide group at the 3-position. []

6-Methoxy-tetrahydro-β-carboline Derivatives

    Compound Description: This group encompasses four novel compounds synthesized via the Maillard reaction using 5-methoxytryptamine and various aldehydes: []

      These compounds were characterized using electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS/MS) to elucidate their fragmentation patterns. []

      Relevance: These derivatives share the fundamental tetrahydro-β-carboline structure with 1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline. The defining characteristic of this group is the methoxy group at the 6-position, absent in the target compound. Furthermore, these derivatives exhibit variations in their 1-position substituents. []

    (1S,3S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbohydrazide (1)

      Compound Description: This compound served as the lead compound in the development of novel tetrahydro-β-carboline derivatives containing an acylhydrazone moiety. [] While 1 itself exhibited antiviral activity both in vitro and in vivo, its derivatives aimed to improve upon its efficacy. []

    Properties

    Product Name

    1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

    IUPAC Name

    1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

    Molecular Formula

    C17H15ClN2

    Molecular Weight

    282.8 g/mol

    InChI

    InChI=1S/C17H15ClN2/c18-12-5-3-4-11(10-12)16-17-14(8-9-19-16)13-6-1-2-7-15(13)20-17/h1-7,10,16,19-20H,8-9H2

    InChI Key

    UUWJBIAFEHNSLY-UHFFFAOYSA-N

    SMILES

    C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)Cl

    Canonical SMILES

    C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.